2-Chloro-5-methylbenzenecarboximidamide
Description
Properties
IUPAC Name |
2-chloro-5-methylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H3,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJYJAKHUINAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylbenzenecarboximidamide typically involves the reaction of 2-chloro-5-methylbenzonitrile with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions. The reaction conditions may vary, but generally, it is performed at elevated temperatures and pressures to ensure complete conversion of the nitrile to the carboximidamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzenecarboximidamides with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-5-methylbenzenecarboximidamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, identified in the evidence, share structural or functional similarities with 2-Chloro-5-methylbenzenecarboximidamide. Key differences in substituents, functional groups, and applications are highlighted below:
Table 1: Structural and Functional Comparison
*Inferred from structural analysis.
Key Findings
Functional Group Impact: The carboximidamide group in the target compound differs from the oxime (-N-O) group in 2-Chloro-5-nitrobenzamide oxime . The benzimidazole core in 2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride offers π-π stacking capabilities, which are absent in the target compound .
Substituent Effects: The methyl group at the 5-position in the target compound may improve lipophilicity compared to the nitro group in 2-Chloro-5-nitrobenzamide oxime, affecting membrane permeability in biological systems . 5-Amino-4-chloro-2-methylphenol’s amino and hydroxyl groups make it more polar than the target compound, suggesting divergent solubility and bioavailability profiles .
Applications :
- Benzimidazole derivatives like 2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride are widely used in antiviral and anticancer research due to their heterocyclic aromaticity .
- Nitro-substituted analogs (e.g., 2-Chloro-5-nitrobenzamide oxime) are often intermediates in explosive or dye synthesis .
Research Implications
The structural distinctions between this compound and its analogs underscore the importance of substituent positioning and functional group selection in tuning physicochemical properties. For instance:
- The carboximidamide group’s hydrogen-bonding capacity could make the target compound a candidate for protease inhibition, whereas nitro or benzimidazole analogs might prioritize electrophilic reactivity or aromatic interactions .
- Synthetic routes to these compounds would vary significantly due to differences in functional group stability (e.g., nitro reduction vs. imidamide hydrolysis).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-5-methylbenzenecarboximidamide, and how do reaction conditions influence yield?
- Methodology : Start with a benzene ring substituted with chloro and methyl groups. Introduce the carboximidamide group via amidoxime formation, using hydroxylamine under reflux in ethanol/water (1:1) at 80°C for 12 hours . Monitor pH (optimally 8–9) to avoid side reactions like hydrolysis. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >85% purity . Yield depends on stoichiometric ratios of reagents (e.g., 1.2 equivalents of hydroxylamine) and inert atmosphere (N₂) to prevent oxidation .
Q. How can researchers confirm the structural identity of this compound?
- Analytical Approach : Use NMR (¹H, ¹³C) to verify substituent positions:
- ¹H NMR : A singlet at δ 2.3 ppm for the methyl group and a broad peak at δ 8.1 ppm for the amidine protons .
- ¹³C NMR : A carbonyl carbon (C=NH) at ~165 ppm and aromatic carbons between 120–140 ppm .
- HRMS (ESI+) for molecular ion [M+H]⁺: Calculate exact mass (C₈H₁₀ClN₂) and compare with experimental data (error <2 ppm) .
Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature?
- Stability Testing :
- pH Stability : Dissolve in buffers (pH 2–10) and incubate at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 72 hours. Degradation products (e.g., hydrolyzed amides) appear as new peaks in chromatograms .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Case Study : If NMR shows unexpected splitting, consider:
- Dynamic effects : Rotamers in the amidine group cause peak broadening; use variable-temperature NMR (-20°C to 60°C) to identify conformational changes .
- Tautomerism : Amidoxime ↔ imidamide tautomers may coexist. Use 2D NMR (HSQC, COSY) to assign proton-carbon correlations unambiguously .
Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?
- Experimental Design :
- Docking Studies : Model interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the amidine group and hydrophobic interactions with the chloro-methyl substituents .
- SAR Analysis : Synthesize analogs (e.g., replacing Cl with Br or altering methyl position) and compare IC₅₀ values. Use ANOVA to validate significance (p<0.05) .
Q. How does the compound’s reactivity vary in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf). For chloro substituents, Pd(PPh₃)₄ in dioxane/H₂O (3:1) at 100°C gives >70% yield .
- Substrate Scope : Use boronic acids with electron-withdrawing groups (e.g., p-NO₂) to enhance coupling efficiency. Monitor regioselectivity via LC-MS .
Q. What advanced techniques characterize the compound’s solid-state properties (e.g., polymorphism)?
- Techniques :
- PXRD : Compare experimental diffractograms with simulated patterns (Mercury software) to detect polymorphs .
- DSC/TGA : Identify melting points (endothermic peaks) and thermal decomposition steps (weight loss >5% indicates instability) .
Data Analysis & Contradictions
Q. How should researchers address discrepancies between computational and experimental solubility data?
- Resolution Workflow :
Re-evaluate LogP Predictions : Use consensus models (e.g., ALOGPS, XLogP3) to cross-validate calculated vs. experimental LogP .
Solubility Assays : Perform shake-flask method in PBS (pH 7.4) and compare with HPLC-UV quantification. Adjust for ionic strength effects .
Q. What statistical methods validate reproducibility in dose-response studies?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
